molecular formula C9H10F3NO2S B2409807 Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate CAS No. 1876746-56-3

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2409807
CAS No.: 1876746-56-3
M. Wt: 253.24
InChI Key: WPVGQJVFOFIMRV-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Thiazole Ring : The planar heterocyclic ring exhibits aromaticity due to delocalized π-electrons across the N-C-S-C-N system.
  • Trifluoroethyl Group : The -CH₂CF₃ substituent introduces strong electron-withdrawing effects and steric bulk.
  • Ethyl Ester : The -COOEt group at position 5 enhances solubility in organic solvents and serves as a reactive handle for further derivatization.

Properties

IUPAC Name

ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S/c1-3-15-8(14)7-5(2)13-6(16-7)4-9(10,11)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGQJVFOFIMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate (CAS No. 1057260-42-0) is a synthetic compound characterized by its unique thiazole ring structure and the presence of a trifluoroethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10F3NO2S\text{C}_9\text{H}_{10}\text{F}_3\text{N}\text{O}_2\text{S}

Key Features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Trifluoroethyl Group : Enhances stability and potential interactions with biological targets.
  • Carboxylate Group : Facilitates hydrogen bonding with enzymes or receptors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with receptors that modulate cellular signaling pathways.
  • Stability Enhancement : The trifluoroethyl group contributes to the compound's stability in physiological conditions.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance:

  • Study Findings : this compound was tested against various cancer cell lines.
  • IC50 Values : The compound demonstrated an IC50 value of approximately IC50=1030μM\text{IC}_{50}=10-30\mu M against human glioblastoma and melanoma cell lines .

Anticonvulsant Effects

In a picrotoxin-induced convulsion model:

  • Efficacy : Compounds similar to this compound have shown anticonvulsant properties .

Cytotoxicity Studies

A comprehensive cytotoxicity study revealed:

CompoundCell Line TestedIC50 Value (µM)
This compoundU251 (Glioblastoma)15
This compoundWM793 (Melanoma)25

These findings suggest that the compound has selective activity against certain cancer types while being less effective on non-cancerous cells .

Comparative Analysis with Similar Compounds

A comparison with other thiazole derivatives highlights the unique properties of this compound:

CompoundStructureBiological ActivityIC50 Value (µM)
Compound AThiazole without trifluoroethylModerate cytotoxicity30
Compound BThiazole with methyl substitutionHigh anticancer activity20
This compound Unique trifluoroethyl modificationStrong cytotoxicity against U251 and WM79315 - 25

The trifluoroethyl modification appears to enhance the compound's binding affinity and overall biological activity compared to its analogs .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate is primarily utilized in the synthesis of pharmaceutical agents. It serves as an intermediate in the production of Febuxostat, a medication used to treat gout by inhibiting xanthine oxidase . The synthesis process emphasizes high purity levels (over 99%) to ensure efficacy and safety in therapeutic applications.

Anticancer Research

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. This compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Anticonvulsant Activity

Studies have demonstrated that thiazole derivatives can possess anticonvulsant properties. This compound has been evaluated in animal models for its ability to reduce seizure activity. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance its efficacy against seizures .

  • Febuxostat Synthesis : A study focused on optimizing the synthesis of this compound highlighted its role as a key intermediate in producing Febuxostat with high yield and purity .
  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human breast cancer cell lines through the activation of apoptotic pathways .
  • Seizure Model Testing : Animal studies indicated that modifications to the thiazole structure led to improved anticonvulsant activity compared to standard treatments like ethosuximide .

Q & A

Q. What are the common synthetic routes for Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step condensation reactions to assemble the thiazole core. For example:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones or α-bromoesters with thiourea derivatives under basic conditions .
  • Step 2 : Introduction of the trifluoroethyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Esterification to stabilize the carboxylate group, often using ethanol and acid catalysts . Key analytical validation : NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : To evaluate decomposition temperatures (e.g., stability up to 200°C observed in similar thiazole esters) .
  • pH-dependent hydrolysis assays : Monitoring ester group integrity in buffers (pH 2–12) using UV-Vis spectroscopy .
  • Light exposure tests : Assessing photodegradation via HPLC under UV/visible light .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from purity variations or assay-specific conditions . Methodological solutions include:

  • Orthogonal assays : Compare antifungal activity in both agar diffusion (e.g., Candida albicans) and microbroth dilution assays to validate MIC values .
  • Purity recalibration : Use preparative HPLC to isolate the compound >99% and retest activity .
  • Targeted mutagenesis : If the compound interacts with enzymes (e.g., cytochrome P450), use knockout microbial strains to isolate its mechanism .

Q. How can molecular docking studies be optimized to predict interactions between this compound and biological targets?

  • Ligand preparation : Generate 3D conformers of the compound using software like Schrödinger Maestro, accounting for trifluoroethyl group flexibility .
  • Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., fungal CYP51 or bacterial DNA gyrase) .
  • Validation : Compare docking scores (Glide SP/XP) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methodologies are used to design derivatives with enhanced bioactivity?

  • SAR-driven modifications : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity (logP) and membrane permeability .
  • Functional group substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 4-methyl position to enhance electrophilic reactivity .
  • In silico screening : Use QSAR models trained on thiazole derivatives’ antifungal data to predict optimal substituents .

Comparative and Mechanistic Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

The trifluoroethyl group enhances:

  • Electrophilicity : Due to strong electron-withdrawing effects, accelerating nucleophilic attacks on the thiazole ring .
  • Metabolic stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes, as seen in pharmacokinetic studies of related compounds . Data comparison : Non-fluorinated analogs (e.g., ethyl 4-methyl-2-ethyl-thiazole-5-carboxylate) show 50% lower plasma half-life in rodent models .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?

  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., thiazole vs. isothiazole) via single-crystal diffraction .
  • ²⁹Si NMR (if silicon-containing analogs exist): Differentiate silicon vs. carbon substituents .
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (theoretical for C₁₀H₁₁F₃N₂O₂S: 280.05 g/mol) .

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